molecular formula C7H8Cl2FN B2649298 3-Chloro-4-fluoro-5-methylaniline hydrochloride CAS No. 2344679-07-6

3-Chloro-4-fluoro-5-methylaniline hydrochloride

Cat. No.: B2649298
CAS No.: 2344679-07-6
M. Wt: 196.05
InChI Key: LLRZKBNFLQJRCX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-methylaniline hydrochloride is a chemical compound with the molecular formula C7H7ClFN·HCl. It is a derivative of aniline, where the aniline ring is substituted with chlorine, fluorine, and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-5-methylaniline hydrochloride typically involves multiple steps. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes:

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-methylaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Chloro-4-fluoro-5-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluoro-5-methylaniline hydrochloride is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the aniline ring. This unique combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-fluoro-5-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-2-5(10)3-6(8)7(4)9;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRZKBNFLQJRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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